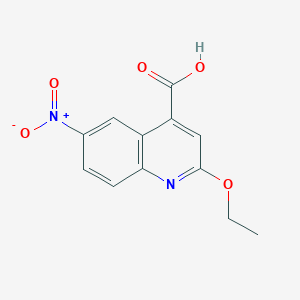
2-Ethoxy-6-nitroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have gained significant attention due to their broad spectrum of biological activities and industrial applications .
準備方法
The synthesis of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-ethoxyquinoline followed by carboxylation. The reaction conditions often involve the use of strong acids and bases, and the process may be catalyzed by various agents to improve yield and efficiency .
Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener production processes .
化学反応の分析
2-Ethoxy-6-nitroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in different functionalized quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Ethoxy-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system is known to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .
類似化合物との比較
2-Ethoxy-6-nitroquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical and biological properties. Similar compounds include:
Quinoline-4-carboxylic acid: Lacks the ethoxy and nitro groups, resulting in different reactivity and biological activity.
2-Ethoxyquinoline: Lacks the nitro and carboxylic acid groups, making it less versatile in chemical reactions.
6-Nitroquinoline: Lacks the ethoxy and carboxylic acid groups, affecting its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound that make it valuable for various applications.
特性
CAS番号 |
89267-24-3 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC名 |
2-ethoxy-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16) |
InChIキー |
IJJKYDJCESFTPQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




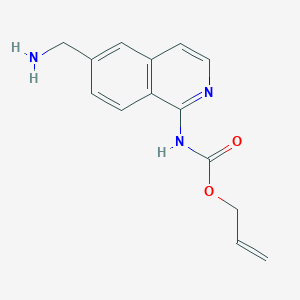

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
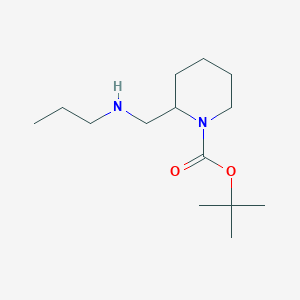
![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)
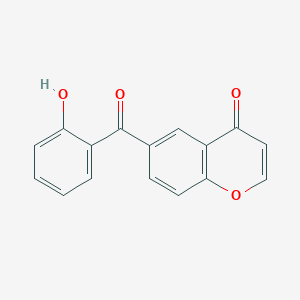
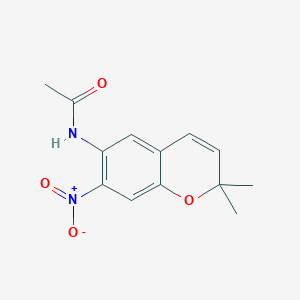
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)


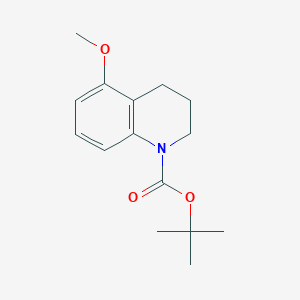
![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)
